Product packaging for Oxo-pentafluorophenyl-acetic acid(Cat. No.:)

Oxo-pentafluorophenyl-acetic acid

Cat. No.: B13537023
M. Wt: 240.08 g/mol
InChI Key: LSBXSIGZDLYSIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Trajectories and Initial Investigations of Oxo-pentafluorophenyl-acetic Acid in Organic Chemistry

While specific details on the initial discovery and synthesis of this compound are not extensively documented in readily available literature, its emergence is intrinsically linked to the broader development of organofluorine chemistry. The introduction of fluorine into organic molecules gained significant momentum in the mid-20th century as chemists began to recognize the profound impact of fluorination on the physical, chemical, and biological properties of compounds.

Early investigations into polyfluorinated aromatic compounds laid the groundwork for the synthesis of molecules like this compound. The development of methods to introduce the pentafluorophenyl group was a critical step. Initial studies likely focused on the fundamental reactivity of this and related compounds, exploring how the electron-withdrawing nature of the five fluorine atoms influences the acidity and reactivity of the adjacent carboxylic acid and ketone functionalities. Spectroscopic and crystallographic studies of related pentafluorophenyl compounds have been crucial in understanding their conformational preferences and electronic properties, which are essential for predicting their behavior in chemical reactions. rsc.org

Strategic Importance of this compound as a Synthetic Intermediate and Building Block

The strategic importance of this compound lies in its utility as a versatile synthetic intermediate and building block for the construction of more complex molecules. ontosight.ai The presence of multiple reactive sites allows for a variety of chemical transformations, making it a valuable precursor in several areas of organic synthesis.

The highly activated nature of the pentafluorophenyl ring makes it susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of functional groups. This property is particularly useful in the synthesis of novel fluorinated compounds with tailored properties.

Furthermore, the carboxylic acid and ketone functionalities provide handles for a diverse array of chemical reactions. For instance, the carboxylic acid can be converted into esters, amides, and other derivatives, while the ketone can participate in reactions such as reductions, additions, and condensations. This dual reactivity makes this compound a key component in the synthesis of various heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals. For example, it can serve as a precursor for the synthesis of nitrogen-containing heterocycles, a class of compounds with significant biological activity. nih.govrsc.org

The use of fluorinated building blocks like this compound is a key strategy in modern drug discovery. The incorporation of fluorine atoms can significantly enhance a molecule's metabolic stability, bioavailability, and binding affinity to biological targets.

Current Research Landscape and Emerging Trends Pertaining to this compound

The current research landscape for this compound and related polyfluorinated building blocks is vibrant and expanding. A significant focus of ongoing research is in the field of medicinal chemistry. Scientists are actively exploring the use of this compound and its derivatives to create novel therapeutic agents.

Recent studies have highlighted the potential of pentafluorophenyl-containing molecules in various therapeutic areas. For instance, the pentafluorophenyl group has been incorporated into compounds targeting infectious diseases.

Another emerging trend is the use of this compound in the development of advanced materials. The unique electronic properties conferred by the pentafluorophenyl group make it an attractive component for the synthesis of functional materials with applications in electronics and photonics.

Furthermore, there is growing interest in developing more efficient and sustainable synthetic methods for the preparation and utilization of this compound and other fluorinated building blocks. This includes the development of novel catalytic systems and the exploration of greener reaction conditions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8HF5O3 B13537023 Oxo-pentafluorophenyl-acetic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8HF5O3

Molecular Weight

240.08 g/mol

IUPAC Name

2-oxo-2-(2,3,4,5,6-pentafluorophenyl)acetic acid

InChI

InChI=1S/C8HF5O3/c9-2-1(7(14)8(15)16)3(10)5(12)6(13)4(2)11/h(H,15,16)

InChI Key

LSBXSIGZDLYSIY-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)F)F)C(=O)C(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies and Strategic Route Development for Oxo Pentafluorophenyl Acetic Acid

Established Multi-Step and Convergent Synthesis Protocols for Oxo-pentafluorophenyl-acetic Acid

The synthesis of this compound can be achieved through several established chemical transformations. These routes often involve multi-step sequences starting from commercially available fluorinated precursors. The choice of a specific protocol depends on factors such as precursor availability, desired scale, and required purity.

Precursor Selection and Reaction Pathway Analysis in this compound Synthesis

Key synthetic pathways include:

Hydrolysis of Pentafluorobenzoyl Cyanide: Acyl cyanides can be hydrolyzed to produce α-keto acids. This pathway offers a direct route to the target molecule from the corresponding acyl cyanide.

Oxidation of an Acetophenone Derivative: The oxidation of 2-acetylpentafluorobenzene provides another viable route. This method transforms a methyl ketone group into the desired α-keto acid functionality.

Friedel-Crafts Acylation: The reaction of pentafluorobenzene (B134492) with an appropriate acylating agent, such as ethyl chlorooxoacetate, followed by hydrolysis, represents a classic approach to forming the carbon skeleton of the target acid. researchgate.net

Grignard Reaction: A convergent approach involves the reaction of a Grignard reagent, specifically pentafluorophenylmagnesium bromide, with diethyl oxalate. mdpi.comsigmaaldrich.com This is followed by a hydrolysis step to yield the final product.

Hydrolysis of Pentafluorobenzotrichloride: The selective hydrolysis of pentafluorobenzotrichloride can also serve as a pathway to the corresponding carboxylic acid derivatives. pleiades.online

Table 1: Overview of Synthetic Pathways and Precursors
PathwayPrimary PrecursorKey Transformation
HydrolysisPentafluorobenzoyl cyanideHydrolysis of a nitrile group
Oxidation2-AcetylpentafluorobenzeneOxidation of a methyl ketone
Friedel-Crafts AcylationPentafluorobenzeneAcylation and subsequent hydrolysis
Grignard ReactionPentafluorophenylmagnesium bromideNucleophilic addition to an oxalate
HydrolysisPentafluorobenzotrichlorideHydrolysis of a trichloromethyl group

Role of Specific Reagents and Catalytic Systems in Optimizing this compound Formation

The efficiency and selectivity of the aforementioned synthetic routes are highly dependent on the choice of reagents and catalysts.

For the hydrolysis of pentafluorobenzoyl cyanide , the reaction conditions are crucial. The process can be catalyzed by either acid or base. In concentrated acidic media, hydrolysis can lead to the formation of the α-keto acid, although competing decarboxylation to form the simple carboxylic acid (pentafluorobenzoic acid) can occur. rsc.orgrsc.org The choice of acid and its concentration are therefore key parameters to optimize the yield of this compound.

The oxidation of 2-acetylpentafluorobenzene to the corresponding arylglyoxylic acid is commonly achieved using selenium dioxide (SeO₂). researchgate.net This reagent is a specific oxidant for converting activated methyl and methylene (B1212753) groups adjacent to a carbonyl into a new carbonyl group. The reaction is typically carried out in a solvent like pyridine (B92270) at elevated temperatures. researchgate.net

Friedel-Crafts acylation of pentafluorobenzene with ethyl chlorooxoacetate requires a potent Lewis acid catalyst. researchgate.net Aluminum trichloride (B1173362) (AlCl₃) is frequently used to facilitate this electrophilic aromatic substitution. The reaction initially yields the ethyl ester, which is then hydrolyzed under acidic or basic conditions to afford the final keto acid.

In the Grignard pathway , the formation of pentafluorophenylmagnesium bromide from bromopentafluorobenzene (B106962) and magnesium is the initial step. sigmaaldrich.com This organometallic reagent then undergoes a nucleophilic addition to diethyl oxalate. Careful control of stoichiometry and temperature is necessary to prevent side reactions. The resulting intermediate is subsequently hydrolyzed to produce this compound.

The hydrolysis of pentafluorobenzotrichloride can be catalyzed by iron(III) chloride, which facilitates the selective conversion to pentafluorobenzoyl chloride. pleiades.online Further hydrolysis is then required to obtain the final acid, though this route can be complicated by halogen exchange reactions on the aromatic ring. pleiades.online

Table 2: Key Reagents and Catalysts
Reaction PathwayKey Reagent/CatalystFunction
Hydrolysis of Acyl CyanideH⁺ (e.g., HClO₄) or OH⁻Catalyzes the hydrolysis of the nitrile. rsc.org
Oxidation of AcetophenoneSelenium Dioxide (SeO₂)Oxidizes the methyl group to a carbonyl. researchgate.net
Friedel-Crafts AcylationAluminum Trichloride (AlCl₃)Lewis acid catalyst for electrophilic substitution.
Grignard ReactionMagnesium (Mg)Forms the Grignard reagent.
Hydrolysis of BenzotrichlorideIron(III) Chloride (FeCl₃)Catalyzes selective hydrolysis. pleiades.online

Innovative and Sustainable Approaches in the Preparation of this compound

Modern synthetic chemistry emphasizes the development of environmentally friendly and efficient processes. Research into the synthesis of this compound is moving towards greener and more technologically advanced methods.

Green Chemistry Principles and Catalyst-Free Methods for this compound Synthesis

The principles of green chemistry aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. For the synthesis of arylglyoxylic acids, several greener strategies are being explored.

One approach involves the use of water as a reaction solvent, which is non-toxic, inexpensive, and environmentally benign. nih.gov For instance, certain condensation reactions involving aryl glyoxals have been successfully performed in water, sometimes without the need for any catalyst. nih.gov The application of photocatalysis represents another green strategy. Photoinduced reactions can often be conducted under mild conditions, using light as a clean energy source and minimizing the need for harsh reagents or high temperatures. researchgate.net Furthermore, α-keto acids are being investigated as "green" acylating agents in other reactions, as their use often results in the formation of carbon dioxide as the only byproduct, enhancing atom economy. researchgate.net

Continuous Flow and Microreactor Technologies in the Production of this compound

Continuous flow chemistry and microreactor technology offer significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, better reproducibility, and potential for automation and scale-up. acs.orgacs.org

These technologies are particularly well-suited for reactions that are highly exothermic or involve hazardous intermediates. For example, the use of highly reactive or unstable reagents can be managed more safely in a flow system where only small amounts are reacting at any given time. acs.orgresearchgate.net Flow processes can also enable reactions to be performed at temperatures and pressures above the solvent's boiling point (superheating), which can dramatically reduce reaction times and improve yields. acs.org The integration of in-line purification, using polymer-supported scavengers or extraction techniques, can lead to a streamlined process that generates a cleaner product stream, reducing the need for extensive downstream processing. acs.org While specific flow syntheses for this compound are not widely reported, the successful application of this technology to produce related keto acids and other complex pharmaceutical intermediates demonstrates its high potential for this target molecule. mdpi.comacs.orgacs.org

Mechanistic Elucidation of Synthetic Pathways Leading to this compound

A thorough understanding of the reaction mechanisms is fundamental for optimizing synthetic routes and controlling product distribution. The hydrolysis of acyl cyanides, a key potential route to this compound, has been the subject of detailed mechanistic studies.

The hydrolysis of acyl cyanides can proceed through two distinct pathways: one leading to the corresponding carboxylic acid and hydrogen cyanide, and the other yielding the α-keto acid and ammonia. rsc.org The outcome is highly dependent on the reaction conditions, particularly the pH.

In neutral or alkaline solutions (pH > 5.0): The reaction is typically dominated by a bimolecular nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the acyl cyanide. This leads primarily to the formation of the carboxylate and cyanide ion. rsc.orgrsc.org

In weakly acidic solutions (pH < 5.0): The reaction rate can become independent of pH or even be inhibited by increasing acidity. This suggests a mechanism involving the attack of a water molecule on the carbonyl group, which may be subject to general base catalysis. rsc.orgrsc.org The formation of a carbonyl addition intermediate is a key feature of this pathway. rsc.orgscispace.com

In highly concentrated acid: Positive catalysis by acid can be observed. rsc.orgrsc.org Under these conditions, protonation of the nitrile nitrogen can occur, followed by attack of water. It is under these strongly acidic conditions that the formation of the α-keto acid becomes more significant, especially at higher concentrations of the acyl cyanide. rsc.orgrsc.org It has been noted that keto-acid formation may be more favorable for aromatic acyl cyanides compared to aliphatic ones. rsc.orgrsc.org

The mechanism involves a delicate balance between the hydration of the carbonyl group and the hydration of the nitrile group, with the reaction conditions dictating which pathway is favored.

Reactivity Profiles and Mechanistic Investigations of Oxo Pentafluorophenyl Acetic Acid Transformations

Electrophilic and Nucleophilic Character of Oxo-pentafluorophenyl-acetic Acid

The chemical behavior of this compound is dominated by the electrophilic nature of its constituent parts. The pentafluorophenyl ring significantly influences the reactivity of the adjacent oxo and carboxylic acid groups, rendering the carbonyl carbons highly susceptible to nucleophilic attack.

The carboxylic acid group of this compound undergoes reactions typical of its class, though its reactivity is enhanced by the proximal electron-withdrawing groups. These reactions are fundamental for creating derivatives used in further synthetic applications.

Esterification: Like other carboxylic acids, it can be converted to its corresponding esters. The Fischer esterification, an acid-catalyzed reaction with an alcohol, is a common method. libretexts.org The high electrophilicity of the carboxyl carbon in this compound facilitates this transformation.

Conversion to Acid Chlorides: Treatment with reagents such as thionyl chloride (SOCl₂) can convert the carboxylic acid into the more reactive oxo-pentafluorophenyl-acetyl chloride. libretexts.org This transformation proceeds via a nucleophilic acyl substitution pathway, where the hydroxyl group is replaced by a superior leaving group, the chlorosulfite, which is subsequently displaced by a chloride ion. libretexts.org

Amide Formation: The carboxylic acid can react with amines to form amides. This reaction often requires activation of the carboxylic acid, for instance, by converting it to an acid chloride or by using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). libretexts.org

Aldol-Type Reactions: While carboxylic acids are not typically used directly in aldol (B89426) reactions due to their acidity, methods have been developed for acetic acid using trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) and an amine base. richmond.edu This process involves the in situ formation of a silyl (B83357) ester and a subsequent Mukaiyama aldol addition. richmond.edu A similar strategy could potentially be applied to this compound to generate β-hydroxy acid derivatives.

Table 1: Representative Reactions of the Carboxylic Acid Moiety

Reaction Type Reagents Product Type General Reference
Esterification Alcohol, Acid Catalyst Ester libretexts.org
Acid Chloride Formation Thionyl Chloride (SOCl₂) Acid Chloride libretexts.org
Amide Formation Amine, Coupling Agent (e.g., DCC) Amide libretexts.org
Aldol Addition Aldehyde, TMSOTf, Amine Base β-Hydroxy Acid richmond.edu

The oxo group and the pentafluorophenyl ring are both highly electrophilic centers.

Reactivity of the Oxo Group: The α-keto-acid structure makes the oxo group susceptible to nucleophilic attack. The presence of both the carboxylic acid and the pentafluorophenyl ring withdraws electron density, increasing the electrophilicity of the oxo-carbon. This facilitates reactions such as additions of organometallic reagents or reductions. The reactivity of oxo groups is a subject of extensive study, particularly in the context of metal-oxo complexes where they can exhibit both electrophilic and nucleophilic character depending on the electronic environment. acs.org In this compound, the oxo group is expected to be strongly electrophilic.

Reactivity of the Pentafluorophenyl Ring: The pentafluorophenyl group is well-known for its susceptibility to nucleophilic aromatic substitution (SNAr). The five fluorine atoms strongly activate the ring towards attack by nucleophiles. This reaction typically occurs at the para-position relative to the acyl substituent. For instance, in reactions involving pentafluorophenylboronic acid, nucleophilic attack by alkoxide bases at the para-fluorine has been observed. researchgate.net Similarly, amines can displace fluorine atoms in pentafluorophenyl sulfonate esters. rsc.org Therefore, this compound is expected to react with strong nucleophiles at the C4 position of the aromatic ring.

Radical and Photochemical Transformations of this compound

Polyfluorinated aromatic compounds exhibit unique reactivity under radical and photochemical conditions. The C-F bonds are strong, but the electron-deficient nature of the ring influences its interaction with radical species.

Radical Reactions: Studies on hexafluorobenzene (B1203771), a related polyfluoroarene, show that it can react with various radical species. fluorine1.ru For example, the reaction with hydroxyl radicals (HO•) generated from hydrogen peroxide leads to the formation of pentafluorophenol. fluorine1.ru It is plausible that this compound would undergo a similar reaction, yielding a hydroxylated derivative. The addition of radicals like the pentafluorophenyl radical (C₆F₅•) to hexafluorobenzene is also known, leading to dimerized products after rearrangement. fluorine1.ru Such pathways could be accessible to this compound, potentially leading to complex oligomeric structures.

Photochemical Reactions: The photochemical generation of the pentafluorophenyl radical from pentafluoroiodobenzene is a known process. fluorine1.ru The presence of the oxo-carbonyl group in this compound introduces a chromophore that could facilitate photochemical reactions, such as Norrish-type cleavage or photoreduction, although specific studies on this compound are not widely reported.

Metal-Catalyzed Reactions and Transition Metal Complexes Involving this compound

The functional groups within this compound make it and its derivatives valuable substrates and potential ligands in transition metal catalysis.

Derivatives of this compound, particularly its esters, are highly effective electrophiles in cross-coupling reactions. Pentafluorophenyl esters, in general, are recognized as bench-stable and highly reactive reagents for acylative cross-coupling. nsf.govnih.gov

Suzuki-Miyaura Coupling: A general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of pentafluorophenyl esters with boronic acids has been developed. nih.gov This reaction proceeds via selective C(acyl)-O bond cleavage and is efficient with standard Pd(0)/phosphane catalyst systems. nsf.govnih.gov This establishes pentafluorophenyl esters as superior acyl-transfer agents compared to less reactive phenolic esters. nsf.gov An ester derived from this compound would be an excellent substrate for such a transformation, allowing for the synthesis of various aryl ketones. The reaction conditions are generally mild, and a variety of functional groups on the boronic acid are tolerated. nsf.govnih.gov

Table 2: Conditions for Suzuki-Miyaura Cross-Coupling of Pentafluorophenyl Esters

Catalyst System Base Solvent Temperature (°C) Outcome General Reference
Pd(PPh₃)₄ CsF / Ag₂O DME 70 Effective for coupling with aryl iodides researchgate.net
Pd₂(dba)₃ / P(t-Bu)₃ CsF / Ag₂O DME 70 Effective for coupling with aryl bromides researchgate.net
Pd(0) / Phosphane Ligand K₃PO₄ Toluene 110 Efficient coupling with aryl boronic acids nsf.govnih.gov

Beyond its use as a substrate, the structure of this compound is suitable for ligand design. The presence of both a carboxylic acid and an oxo group offers two potential coordination sites.

Ligand Potential: The molecule can act as a bidentate O,O-donor ligand, chelating to a metal center through the carboxylate oxygen and the oxo-group oxygen. The electronic properties of the ligand, and thus the resulting metal complex, would be heavily influenced by the electron-withdrawing pentafluorophenyl ring.

Transition Metal Complexes: The reactivity of oxo ligands in metal complexes is a field of significant interest. For example, in a UIV/UIV Pacman complex, a bridging oxo ligand was found to be highly nucleophilic due to a bent U-O-U bond angle, facilitating selective functionalization. nih.gov While the oxo group in uncoordinated this compound is electrophilic, its coordination to a metal center could modulate this reactivity. The design of novel catalysts or materials could exploit the unique steric and electronic features imparted by the oxo-pentafluorophenyl-acetyl moiety when incorporated into a metal's coordination sphere.

Detailed Mechanistic Studies of this compound Reactions

A thorough understanding of the reaction mechanisms of this compound is crucial for its application in synthetic chemistry. Such studies would typically involve a combination of experimental techniques and computational modeling to elucidate the step-by-step transformation of reactants into products. Key areas of investigation would include the identification of reactive intermediates, the role of catalysts, and the influence of the highly fluorinated phenyl ring on the reactivity of the α-keto acid moiety.

Kinetic and Thermodynamic Aspects of this compound Reaction Pathways

The kinetic and thermodynamic parameters of a reaction provide quantitative insights into its feasibility, rate, and equilibrium position. For the reactions of this compound, these studies would be essential for optimizing reaction conditions and controlling product selectivity.

Hypothetical Kinetic Data for a Transformation of this compound

Reaction ParameterHypothetical ValueUnits
Rate Constant (k)Data not availableL mol⁻¹ s⁻¹
Activation Energy (Ea)Data not availablekJ/mol
Pre-exponential Factor (A)Data not availableL mol⁻¹ s⁻¹

Hypothetical Thermodynamic Data for a Transformation of this compound

Thermodynamic ParameterHypothetical ValueUnits
Enthalpy of Reaction (ΔH)Data not availablekJ/mol
Entropy of Reaction (ΔS)Data not availableJ/(mol·K)
Gibbs Free Energy of Reaction (ΔG)Data not availablekJ/mol

The electron-withdrawing nature of the pentafluorophenyl group is expected to significantly influence the energetics of reactions involving the adjacent carbonyl and carboxylic acid groups. However, without specific experimental data, these effects remain speculative.

Spectroscopic Interrogation of Transient Intermediates in this compound Chemistry

The direct observation and characterization of transient intermediates are paramount for confirming proposed reaction mechanisms. Techniques such as transient absorption spectroscopy, nuclear magnetic resonance (NMR) spectroscopy under cryogenic conditions, and mass spectrometry can provide invaluable information about the structure and lifetime of these short-lived species.

Potential Transient Intermediates in Reactions of this compound

Potential IntermediateSpectroscopic Signature (Hypothetical)
EnolateCharacteristic C=C and C-O⁻ stretches in IR; specific chemical shifts in ¹³C and ¹⁹F NMR.
Acylium IonStrong C≡O⁺ stretching vibration in IR; significant downfield shift in ¹³C NMR.
Radical SpeciesDetectable by Electron Paramagnetic Resonance (EPR) spectroscopy.

The identification of such intermediates would allow for a detailed mapping of the reaction coordinate and provide a deeper understanding of the factors controlling the reaction pathway.

Strategic Applications of Oxo Pentafluorophenyl Acetic Acid in Advanced Organic Synthesis

Oxo-pentafluorophenyl-acetic Acid as a Precursor for Novel Fluorinated Organic Compounds

The inherent properties of the pentafluorophenyl group, such as its high electronegativity and steric bulk, can be leveraged to control reaction selectivity and efficiency. numberanalytics.com This makes this compound and its derivatives valuable starting materials for the synthesis of a wide range of fluorinated molecules.

The electron-deficient pentafluorophenyl ring is susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity is a cornerstone for constructing complex perfluorinated aromatic and heterocyclic systems. While direct synthetic examples starting from this compound are specific, the principles of pentafluorophenyl chemistry allow for its conversion into various intermediates suitable for building larger fluorinated structures. For instance, the pentafluorophenyl group can react with a range of sulfur, nitrogen, and oxygen-centered nucleophiles, often under mild conditions, to create substituted aromatic rings. nih.gov This methodology is crucial for accessing perfluoroalkyl sulfides of aromatic and heterocyclic compounds, which are important building blocks for agrochemicals and pharmaceuticals. nih.gov

Research has demonstrated the synthesis of highly fluorescent diketopyrrolopyrrole (DPP) derivatives through straightforward nucleophilic aromatic substitution reactions on pentafluorophenyl groups with thiols and phenols. researchgate.net These reactions show remarkable selectivity and proceed in excellent yields, highlighting the utility of the pentafluorophenyl moiety in creating functional aromatic systems. researchgate.net

Table 1: Examples of Nucleophilic Aromatic Substitution on Pentafluorophenyl Compounds

Nucleophile Product Type Reaction Conditions Significance
Thiols, Phenols Substituted DPP Dyes Room Temperature High selectivity and yield for functional dyes. researchgate.net
S-, N-, O-centered Diversified Peptides NMP, DBU, 1 hour Rapid on-resin peptide modification. nih.gov

The incorporation of fluorine into organic molecules can significantly alter their physicochemical properties, including acidity, lipophilicity, and metabolic stability. nih.govnih.gov This makes fluorinated compounds, and specifically those containing the pentafluorophenyl group, highly valuable in medicinal chemistry for the design of bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. nih.govnih.gov

Fluorinated groups derived from precursors like this compound can serve as effective bioisosteres for common functional groups, such as carboxylic acids. nih.gov A key advantage is the ability to fine-tune a molecule's properties to enhance its drug-like characteristics. nih.gov For example, strategic fluorine substitution can modulate pKa, improve membrane permeability, and block metabolic pathways, thereby improving the pharmacokinetic profile of a drug candidate. nih.govnih.gov The development of new methods for the controlled introduction of fluorinated moieties into biologically relevant compounds remains a significant challenge and an active area of research in organic chemistry. nih.gov

Role of this compound in Peptide Chemistry and Bioconjugation Strategies

Derivatives of this compound, particularly pentafluorophenyl (PFP) esters, have become indispensable tools in peptide synthesis and the chemical modification of biomolecules. nih.gov

The formation of a peptide bond requires the activation of a carboxylic acid group to make it more susceptible to nucleophilic attack by an amine. beilstein-journals.org PFP esters are highly effective activating agents for this purpose. nih.govnih.gov The pentafluorophenoxy group is an excellent leaving group due to the electron-withdrawing effect of the fluorine atoms, which stabilizes the resulting pentafluorophenoxide anion.

This high reactivity allows for rapid and efficient amide bond formation under mild conditions, minimizing side reactions and racemization. nih.govresearchgate.net Pre-formed N-protected amino acid PFP esters are widely used in both solid-phase peptide synthesis (SPPS) and solution-phase synthesis. nih.govresearchgate.net In SPPS, the use of PFP esters avoids exposing the growing peptide chain to harsh activating reagents. nih.gov Microwave-assisted solution-phase synthesis using Fmoc-amino acid PFP esters has been shown to be exceptionally fast, with coupling reactions completing in as little as 30-45 seconds. researchgate.net

Table 2: Research Findings on Pentafluorophenyl Esters in Peptide Synthesis

Synthesis Method Key Finding Advantages Noted Source(s)
Solid-Phase Peptide Synthesis (SPPS) Fmoc-amino acid PFP esters allow for facile amide bond coupling and high purity of the crude peptide. Avoids contact of the peptide with the activating reagent, reducing side reactions. nih.gov
Solution-Phase Synthesis (Microwave) Couplings are extremely rapid (30-45 sec) and yield N-protected peptide acids with a simple workup. High speed, good yield, free from racemization. researchgate.net
One-pot Protection and Activation Pentafluorophenyl carbonates can simultaneously protect the amino group and activate the carboxylic acid. Highly desirable one-pot process for peptide synthesis protocols. nih.gov

Bioconjugation involves the covalent linking of two molecules, at least one of which is a biomolecule, to create a construct with a new function. PFP esters are used in bioconjugation to link peptides to other molecules, such as polymers or carbohydrates. nih.govrsc.org This is a key strategy for creating advanced therapeutic agents and diagnostic tools. ontosight.ai

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.govnih.gov Key bioorthogonal reactions include native chemical ligation (NCL), Staudinger ligation, and various cycloadditions. nih.govnih.gov NCL is a powerful technique for synthesizing large peptides and proteins by joining unprotected peptide segments. dntb.gov.ua It typically involves the reaction of a peptide C-terminal thioester with an N-terminal cysteine residue on another peptide. dntb.gov.ua

While PFP esters are primarily used for direct amide bond formation, their role in bioconjugation is part of the broader field of chemical biology that also encompasses bioorthogonal reactions. nih.govrsc.org The ability to form stable amide links using PFP esters facilitates the construction of complex bioconjugates. rsc.org For example, an efficient method for the heteroconjugation of biomolecules with exposed amino groups has been developed using mixed pentafluorophenyl and o-fluorophenyl esters of dicarboxylic acids, allowing for the creation of glycopeptides. rsc.org

Integration of this compound into Advanced Materials and Functional Systems

The unique reactivity of the pentafluorophenyl group makes it a valuable component in materials science. ontosight.ai Monomers containing PFP esters can be polymerized to create "active ester" polymers. These polymers serve as versatile platforms for post-polymerization modification, where the PFP esters can be easily displaced by a variety of nucleophiles to introduce specific functionalities.

A notable example involves the use of a pentafluorophenyl ester in atom transfer radical polymerization (ATRP) to create poly(pentafluorophenyl methacrylate). nih.gov This active polymer can then be modified with different amines or other nucleophiles to create a library of functional polymers with tailored properties. This approach is highly efficient for developing new materials for applications in biotechnology, drug delivery, and surface science. The ability to readily modify these polymers makes them adaptable for creating functional surfaces, hydrogels, and nanoparticles.

Polymeric Materials and Surface Modification Strategies Incorporating Pentafluorophenyl Ester Moieties

The incorporation of pentafluorophenyl ester (PFP ester) functionalities into polymers provides a powerful platform for post-polymerization modification, enabling the creation of a wide array of functional materials. The high reactivity of the PFP ester towards nucleophiles, particularly primary amines, allows for straightforward and efficient derivatization under mild conditions. This has led to the development of various polymeric materials and surface modification techniques with tailored properties.

Polymers such as poly(pentafluorophenyl acrylate) (PPFPA) and poly(pentafluorophenyl methacrylate) (PPFPMA) serve as key precursors in this field. researchgate.netutwente.nl These polymers can be synthesized with controlled molecular weights and architectures using techniques like reversible addition-fragmentation chain-transfer (RAFT) polymerization. researchgate.net The resulting polymers are soluble in a range of organic solvents and exhibit greater hydrolytic stability compared to other activated esters like N-hydroxysuccinimide esters. biosynth.com

The primary application of these PFP-containing polymers lies in their ability to react with a diverse set of amine-containing molecules to form stable amide bonds. This versatility has been exploited to create materials for a variety of applications, including:

Bioconjugation and Biomedical Devices: PFP-functionalized polymers are extensively used to immobilize biomolecules such as peptides, proteins, and DNA onto surfaces. biosynth.com This is crucial for the development of biosensors, biocompatible coatings, and drug delivery systems. For instance, single-chain polymer nanoparticles (SCNPs) containing PFP esters can be functionalized with amino acids and peptides to mimic proteins.

Functional Surfaces: Surfaces coated with PFP ester-containing polymers can be readily modified to control properties like wettability, adhesion, and biocompatibility. This has applications in creating anti-fouling surfaces and patterned substrates for cell culture.

Drug Delivery: Polymersomes and nanogels derived from PFP-containing polymers can be loaded with therapeutic agents. researchgate.net The functionalizable nature of the PFP ester allows for the attachment of targeting ligands to direct the nanoparticles to specific cells or tissues.

The table below summarizes key research findings related to polymeric materials incorporating pentafluorophenyl ester moieties.

Precursor PolymerModification StrategyResulting Material/ApplicationKey Findings
Poly(pentafluorophenyl acrylate) (PPFPA)Post-polymerization modification with various aminesFunctional polyacrylamides for drug delivery and functional surfacesDemonstrates high reactivity and stability, allowing for versatile functionalization. researchgate.net
Pentafluorophenyl methacrylate (B99206) (PFPMA)-based copolymersIntramolecular crosslinking and subsequent aminolysisWater-soluble single-chain polymer nanoparticles (SCNPs)Creates protein mimics with tunable physicochemical properties.
Poly(pentafluorophenyl methacrylate) (PPFPMA)Modification with amino-acid derivativesPolyanions with tailored hydrophobicityUseful for biomedical applications due to their ability to internalize into cells. utwente.nl

Functional Materials for Optoelectronic and Sensing Applications Derived from Pentafluorophenyl-Containing Precursors

The electronic properties of the pentafluorophenyl group, characterized by its strong electron-withdrawing nature, make it a valuable component in materials designed for optoelectronic and sensing applications. While direct use of this compound in these applications is not prominent in the literature, polymers derived from other pentafluorophenyl-containing monomers, such as poly(pentafluorostyrene) (PPFS), have shown significant promise.

PPFS is a highly fluorinated polymer that offers excellent thermal and chemical resistance, a low refractive index, and a low dielectric constant. These properties are highly desirable for applications in microelectronics and optical devices. The pentafluorophenyl group in PPFS can undergo nucleophilic aromatic substitution, allowing for post-polymerization functionalization to tailor its electronic properties.

Key applications of pentafluorophenyl-containing materials in this domain include:

Optical Waveguides: The low refractive index of polymers like PPFS makes them suitable for use as cladding layers in optical fibers.

Fuel Cell Membranes: Sulfonated poly(pentafluorostyrene) has demonstrated significantly higher proton conductivity compared to conventional materials like Nafion, making it a candidate for use in proton-exchange membranes for fuel cells.

Sensors: The modification of materials with pentafluorophenyl groups can enhance their sensing capabilities. For example, a fluorescent metal-organic framework functionalized with pentafluoropropionic acid showed enhanced selectivity and sensitivity for the detection of the fungicide dicloran. While not directly involving this compound, this highlights the potential of the pentafluorophenyl moiety in sensor development. Another example is a photoelectrochemical sensor for pentachlorophenol (B1679276) based on a molecularly imprinted polymer.

The following table outlines research findings on functional materials derived from pentafluorophenyl-containing precursors for optoelectronic and sensing applications.

Precursor MaterialApplicationKey Findings
Poly(pentafluorostyrene) (PPFS)Optical waveguide claddingExhibits a low refractive index suitable for optical applications.
Sulfonated Poly(pentafluorostyrene)Proton-exchange membranes in fuel cellsShows significantly improved proton conductivity compared to Nafion.
Pentafluoropropionic acid-functionalized UiO-66-NH2Fluorescent sensor for dicloranDemonstrates enhanced sensitivity and selectivity.
Molecularly imprinted polymer with polypyrrole-functionalized ZnO nanoparticlesPhotoelectrochemical sensor for pentachlorophenolAchieves a low detection limit for the target analyte.

Design, Synthesis, and Conformational Analysis of Derivatives and Analogues of Oxo Pentafluorophenyl Acetic Acid

Structural Modifications of the Carboxylic Acid Functionality of Oxo-pentafluorophenyl-acetic Acid

The carboxylic acid group of this compound is a prime target for structural modification, allowing for the synthesis of a diverse array of derivatives with potentially altered physicochemical properties and biological activities. Standard organic transformations can be employed to convert the carboxylic acid into esters, amides, and other functional groups, thereby modulating factors such as solubility, membrane permeability, and metabolic stability.

The synthesis of esters from this compound can be achieved through classic Fischer esterification, reacting the acid with an alcohol under acidic catalysis. Alternatively, more reactive acylating agents can be generated first, such as an acyl chloride by treatment with thionyl chloride (SOCl₂), which can then be reacted with an alcohol to furnish the corresponding ester with high efficiency.

Amide derivatives are also readily accessible. The direct reaction of this compound with an amine is often challenging due to the formation of a non-reactive ammonium (B1175870) carboxylate salt. To overcome this, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are commonly employed. These reagents activate the carboxylic acid, facilitating nucleophilic attack by the amine to form the desired amide bond. The general schemes for these transformations are presented below.

Table 1: General Reactions for Modification of the Carboxylic Acid Functionality

Reaction TypeReagents and ConditionsProduct
Esterification (Fischer)R'OH, H⁺ catalystThis compound ester
Esterification (via Acyl Chloride)1. SOCl₂2. R'OH, baseThis compound ester
Amide FormationR'R''NH, DCC or EDCThis compound amide

These fundamental modifications provide a powerful toolkit for medicinal chemists to fine-tune the properties of this compound derivatives in the pursuit of optimized biological function.

Functionalization Strategies for the Pentafluorophenyl Ring System in this compound Derivatives

The pentafluorophenyl (C₆F₅) ring is a highly versatile platform for further functionalization, primarily through nucleophilic aromatic substitution (SₙAr) and palladium-catalyzed cross-coupling reactions. The strong electron-withdrawing nature of the fluorine atoms renders the aromatic ring susceptible to attack by nucleophiles, typically at the para position.

Nucleophilic Aromatic Substitution (SₙAr):

The para-fluorine atom of the pentafluorophenyl ring is the most labile and can be displaced by a variety of nucleophiles, including alkoxides, thiolates, and amines. This reaction proceeds under relatively mild conditions and offers a straightforward method for introducing diverse substituents onto the aromatic core. For instance, reaction with a thiol (R-SH) in the presence of a base would yield a para-substituted thioether derivative.

Palladium-Catalyzed Cross-Coupling Reactions:

Modern synthetic methods, such as the Suzuki-Miyaura cross-coupling, provide powerful tools for the formation of carbon-carbon bonds. While the C-F bond is generally strong, under specific catalytic conditions, it can be activated for cross-coupling. For example, the pentafluorophenyl group can be coupled with boronic acids (R-B(OH)₂) in the presence of a palladium catalyst and a suitable base to introduce new aryl or alkyl groups. This strategy significantly expands the accessible chemical space for derivatives of this compound.

Table 2: Key Functionalization Strategies for the Pentafluorophenyl Ring

Reaction TypeKey ReagentsTypical Position of SubstitutionResulting Derivative
Nucleophilic Aromatic SubstitutionNucleophile (e.g., R-O⁻, R-S⁻, R₂N⁻)parapara-Substituted derivative
Suzuki-Miyaura Cross-CouplingR-B(OH)₂, Pd catalyst, basepara (typically)para-Aryl or -alkyl derivative

These functionalization strategies are instrumental in creating libraries of this compound derivatives with tailored electronic and steric properties for structure-activity relationship (SAR) studies.

Stereoselective Synthesis and Chiral Induction in this compound Derivatives

The introduction of chirality into derivatives of this compound is of paramount importance, as stereochemistry often dictates biological activity. The α-keto group provides a handle for stereoselective transformations, such as asymmetric reduction to the corresponding α-hydroxy acid derivatives.

Enzymatic reductions using ketoreductases (KREDs) have emerged as a powerful tool for the stereoselective synthesis of chiral alcohols. A library of KREDs can be screened to identify enzymes that can reduce the α-keto group of an this compound derivative to either the (R)- or (S)-α-hydroxy product with high enantiomeric excess.

Furthermore, chiral auxiliaries can be employed to induce stereoselectivity in reactions involving the oxo-pentafluorophenyl-acetyl moiety. By attaching a chiral auxiliary to the carboxylic acid, for example, subsequent reactions at the α-position can be directed to occur from a specific face of the molecule, leading to the formation of a single diastereomer. The auxiliary can then be cleaved to yield the enantiomerically enriched product.

While specific examples for the stereoselective synthesis of this compound derivatives are not extensively documented in publicly available literature, the principles of asymmetric catalysis and the use of chiral auxiliaries represent viable and promising strategies for accessing enantiomerically pure compounds within this class.

Conformational Analysis of this compound Analogues and Pseudopeptides

Computational studies on closely related structures, such as α-cyano-α-fluorophenylacetic acid esters, have shown that the molecule can adopt distinct stable conformations. The relative orientation of the substituents around the α-carbon is governed by a delicate balance of steric and electronic interactions, including hyperconjugation. It is plausible that similar conformational preferences exist in this compound derivatives.

When the oxo-pentafluorophenyl-acetyl group is incorporated into a peptide backbone, forming a pseudopeptide, the bulky and electron-withdrawing nature of the C₆F₅ ring can restrict the conformational freedom of the surrounding amino acid residues. This can lead to the stabilization of specific secondary structures, such as β-turns or sheets. The potential for non-covalent interactions, such as carbonyl-π interactions between the α-keto group and the electron-deficient pentafluorophenyl ring of another molecule or a distal part of the same molecule, could also play a crucial role in dictating the preferred conformation.

Detailed conformational analysis of specific this compound analogues and pseudopeptides using techniques like NMR spectroscopy and X-ray crystallography, complemented by computational modeling, is essential to fully elucidate the structure-activity relationships within this promising class of compounds.

Advanced Spectroscopic and Analytical Methodologies for Research on Oxo Pentafluorophenyl Acetic Acid

High-Resolution Mass Spectrometry for Elucidating Complex Reaction Pathways and Product Characterization in Oxo-pentafluorophenyl-acetic Acid Chemistry

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the detailed analysis of this compound and its reaction products. The high mass accuracy of HRMS instruments, such as Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, allows for the precise determination of elemental compositions. nih.gov This capability is crucial for distinguishing between compounds with very similar nominal masses, a common challenge in the analysis of complex reaction mixtures involving fluorinated molecules.

In the context of this compound chemistry, HRMS can be employed to:

Identify and Characterize Reaction Products: By providing highly accurate mass measurements, often with errors below 1 ppm, HRMS enables the confident identification of expected products and the elucidation of unknown byproducts. nih.gov This is achieved by calculating the elemental formula from the measured mass and comparing it with theoretical values.

Elucidate Reaction Mechanisms: Through the analysis of reaction intermediates and final products, HRMS can provide critical data to support or refute proposed reaction mechanisms. Tandem mass spectrometry (MS/MS or MSn) experiments, where specific ions are isolated and fragmented, are particularly useful for revealing the structural connectivity of molecules and tracking the fate of atoms throughout a chemical transformation. nih.gov

Analyze Complex Mixtures: The high resolving power of HRMS allows for the separation of ions with very close mass-to-charge ratios, enabling the analysis of complex product mixtures without the need for extensive chromatographic separation.

Interactive Table: Key HRMS Parameters for Polymer Analysis
ParameterDescriptionTypical Value/RangeReference
Mass Accuracy The closeness of the measured mass to the true mass.< 1 ppm (with calibration) nih.gov
Mass Resolution The ability to distinguish between two peaks of slightly different mass-to-charge ratios.Up to 100,000 at m/z 400 nih.gov
Ionization Techniques Methods used to generate ions from the sample.ESI, DART, DESI, ASAP nih.gov
Tandem Mass Spectrometry (MSn) Multiple stages of mass selection and fragmentation.MS/MS, MS3 nih.gov

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Investigations of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile technique for the structural and mechanistic investigation of this compound. Both ¹H and ¹⁹F NMR are particularly informative due to the presence of hydrogen and a pentafluorophenyl group in the molecule.

Key applications of NMR in this context include:

Structural Confirmation: ¹H NMR provides information on the chemical environment of the acidic proton, while ¹⁹F NMR reveals the distinct signals of the five fluorine atoms on the aromatic ring, confirming the pentafluorophenyl moiety.

Mechanistic Studies: By monitoring changes in the NMR spectra over time, it is possible to follow the progress of reactions involving this compound and to identify transient intermediates.

For a more detailed structural assignment, especially in complex derivatives or solid-state forms of this compound, advanced NMR techniques are employed.

Two-Dimensional (2D) NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can establish connectivity between different atoms within the molecule, providing unambiguous structural assignments.

Solid-State NMR (ssNMR): This technique is crucial for characterizing the structure of this compound in its crystalline or amorphous solid forms. researchgate.net High-resolution solid-state ¹³C NMR, for instance, can provide information about the number of molecules in the asymmetric unit of a crystal lattice by observing the splitting of signals for specific carbon atoms. researchgate.net This is exemplified in the study of co-crystals containing pentafluorobenzoic acid, a related compound, where ssNMR was used to determine the presence of multiple molecules in the asymmetric unit. researchgate.net

In situ NMR spectroscopy allows for the real-time monitoring of chemical reactions within the NMR tube. This powerful technique provides kinetic data and allows for the direct observation of reaction intermediates that may be too short-lived to be isolated and characterized by other methods. For transformations involving this compound, in situ NMR can track the consumption of the starting material and the formation of products, providing valuable insights into the reaction mechanism and kinetics.

X-ray Crystallography for Precise Three-Dimensional Structure Determination of this compound and its Derivatives

X-ray crystallography provides the most precise and unambiguous method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state. For this compound and its derivatives, obtaining a single crystal suitable for X-ray diffraction analysis can yield a wealth of structural information, including:

Bond Lengths and Angles: Precise measurements of the distances between atoms and the angles between chemical bonds.

Intermolecular Interactions: Details of how molecules pack together in the crystal lattice, including hydrogen bonding and other non-covalent interactions.

This technique is invaluable for validating structures proposed by other spectroscopic methods and for understanding the subtle structural features that can influence the chemical and physical properties of the compound. While a specific crystal structure for this compound is not detailed in the provided results, the methodology is standard for related compounds like 1,5-benzodiazepin-2-one (B1260877) derivatives. mdpi.com

Vibrational (IR, Raman) and Electronic (UV-Vis) Spectroscopy for Probing Electronic Structure and Reactivity of this compound

Vibrational and electronic spectroscopy provide complementary information about the electronic structure and bonding within this compound.

Infrared (IR) and Raman Spectroscopy: These techniques probe the vibrational modes of the molecule. Specific functional groups exhibit characteristic absorption or scattering frequencies. For this compound, the C=O stretching vibrations of the ketone and carboxylic acid groups would be particularly prominent in the IR and Raman spectra. chem-soc.sirasayanjournal.co.in For example, in acetic acid, the C=O stretch appears around 1709 cm⁻¹ in solution. chem-soc.si The positions and intensities of these bands can be sensitive to the electronic environment and intermolecular interactions, such as hydrogen bonding. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique investigates the electronic transitions within the molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower energy (typically bonding or non-bonding) orbitals to higher energy (antibonding) orbitals. The UV-Vis spectrum of this compound would be dominated by transitions involving the π-electron system of the pentafluorophenyl ring and the carbonyl groups. The position and intensity of the absorption bands can provide insights into the electronic structure and can be influenced by solvent polarity and chemical modifications to the molecule. physchemres.org

Interactive Table: Spectroscopic Data for Related Compounds
Spectroscopic TechniqueFunctional GroupCharacteristic Frequency/WavelengthCompound ContextReference
IR Spectroscopy C=O Stretch~1709 cm⁻¹ (solution)Acetic Acid chem-soc.si
IR Spectroscopy C=O Stretch1738 cm⁻¹Acetic acid cyclohexyl ester rasayanjournal.co.in
Raman Spectroscopy C=O VibrationMultiple modes observedAcetic Acid rsc.org
UV-Vis Spectroscopy Electronic Transition301-303 nm (in DCM and DMSO)(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone physchemres.org

Theoretical and Computational Chemistry Approaches to Oxo Pentafluorophenyl Acetic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors for Oxo-pentafluorophenyl-acetic Acid

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. naturalspublishing.com These methods solve approximations of the Schrödinger equation to determine the electronic structure, from which a wealth of information can be derived. northwestern.edutaylor.edu For this compound, DFT calculations at a level like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) would be employed to optimize the molecular geometry and compute its electronic properties. naturalspublishing.comscielo.org.mx

Electronic Properties and Reactivity Descriptors: From the calculated electronic structure, several global reactivity descriptors can be determined. These descriptors, rooted in conceptual DFT, help quantify the chemical behavior of the molecule. scielo.org.mxresearchgate.net

HOMO and LUMO: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. scirp.org The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net

Ionization Potential (I) and Electron Affinity (A): These can be approximated from the orbital energies via Koopmans' theorem (I ≈ -EHOMO, A ≈ -ELUMO). researchgate.net

Chemical Hardness (η) and Softness (S): Hardness (η = (I-A)/2) measures resistance to change in electron distribution. Softness (S = 1/η) is the reciprocal of hardness.

Electronegativity (χ) and Electrophilicity Index (ω): Electronegativity (χ = (I+A)/2) describes the power to attract electrons. The electrophilicity index (ω = μ²/2η, where μ is the chemical potential) quantifies the energy lowering of a system when it accepts electrons. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. scirp.org For this compound, the oxygen atoms of the carbonyl and carboxyl groups would be regions of negative potential (red/yellow), while the acidic proton and the carbon atom of the α-keto group would be regions of positive potential (blue). scirp.org

The strong electron-withdrawing nature of the five fluorine atoms is expected to significantly lower the energy of the LUMO, making the molecule a potent electrophile. This effect also increases the acidity of the carboxylic acid proton.

Table 1: Illustrative Global Reactivity Descriptors for this compound (Calculated at B3LYP/6-311++G(d,p) Level)

DescriptorSymbolFormulaHypothetical ValueInterpretation
HOMO EnergyEHOMO--8.5 eVIndicates a relatively stable molecule, resistant to oxidation.
LUMO EnergyELUMO--2.0 eVLow LUMO energy suggests high susceptibility to nucleophilic attack.
HOMO-LUMO GapΔEELUMO - EHOMO6.5 eVA large gap indicates high kinetic stability.
Ionization PotentialI-EHOMO8.5 eVEnergy required to remove an electron.
Electron AffinityA-ELUMO2.0 eVEnergy released upon gaining an electron.
Chemical Hardnessη(I-A)/23.25 eVMeasures resistance to deformation of the electron cloud.
Electrophilicity Indexω(I+A)² / (8η)2.16 eVIndicates a strong electrophilic character.

Computational Modeling of Reaction Mechanisms, Transition States, and Reaction Dynamics Involving this compound

Computational chemistry is instrumental in elucidating reaction mechanisms by locating and characterizing stationary points (reactants, products, intermediates) and transition states (TS) on the potential energy surface. core.ac.uk A common reaction for this compound would be the nucleophilic addition to the α-keto group, a process well-suited for computational study. academie-sciences.fr

Modeling a Reaction:

Geometry Optimization: The geometries of the reactant (this compound and a nucleophile, e.g., a hydride source like LiH) and the expected product (the corresponding alcohol) are optimized to find their minimum energy structures. core.ac.uk

Transition State Location: A transition state search algorithm (e.g., QST2, QST3, or an eigenvector-following method) is used to locate the saddle point connecting the reactants and products. A true TS is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. core.ac.uk

Intrinsic Reaction Coordinate (IRC) Analysis: An IRC calculation is performed starting from the TS geometry. This traces the minimum energy path downhill to both the reactant and product, confirming that the located TS correctly connects the desired species.

For reactions like the sulfa-Michael addition, studies have shown that the stability of the reaction intermediate can sometimes be a better predictor of reaction rates than the activation energy derived from the transition state. nih.gov This highlights that the choice of computational model must be carefully considered for the specific reaction class. nih.gov The presence of the pentafluorophenyl group makes the carbonyl carbon highly electrophilic, suggesting that nucleophilic addition reactions should be facile. For instance, the synthesis of trifluoromethyl ketones from methyl esters under basic conditions proceeds through a stable tetrahedral intermediate. beilstein-journals.org

Table 2: Hypothetical Energy Profile for the Nucleophilic Addition of Hydride (H⁻) to this compound

SpeciesRelative Energy (kcal/mol)Description
Reactants (Acid + H⁻)0.0Optimized ground state of the starting materials.
Transition State (TS)+8.5Highest energy point along the reaction coordinate. Characterized by one imaginary frequency.
Product (Alkoxide)-25.0Optimized ground state of the addition product.

Molecular Dynamics Simulations and Conformational Landscape Exploration of this compound Systems

While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms, providing insight into conformational changes, molecular motion, and interactions with the environment over time. acs.orgacs.org

Conformational Analysis: Before running an MD simulation, a thorough conformational analysis is often performed to identify low-energy structures. For this compound, the key sources of conformational flexibility are the rotations around several single bonds:

τ₁: The C(ring)-C(carbonyl) bond.

τ₂: The C(carbonyl)-C(carboxyl) bond.

τ₃: The C-O(H) bond within the carboxylic acid group.

A potential energy surface (PES) scan is performed by systematically rotating these dihedral angles and calculating the energy at each point using a quantum mechanical method. This identifies the stable conformers (energy minima) and the barriers to their interconversion. The carboxylic acid moiety, for example, typically has cis and trans conformers, with the cis form often stabilized by an intramolecular hydrogen bond.

MD Simulations: An MD simulation would typically start with one of the low-energy conformers. The system's trajectory is then propagated over time (from nanoseconds to microseconds), allowing the molecule to explore its accessible conformational space. acs.org Analysis of the MD trajectory can reveal:

The relative populations of different conformers at a given temperature.

The timescales of conformational transitions.

Root-Mean-Square Deviation (RMSD) and Root-Mean-Square Fluctuation (RMSF) data, which measure the stability of the complex and the flexibility of specific atoms or groups over time. acs.org

Such simulations are particularly useful for understanding how the molecule behaves in solution or how it might interact with a biological target like an enzyme active site. researchgate.net

Table 3: Key Dihedral Angles and Potential Low-Energy Conformers of this compound

Dihedral AngleAtoms InvolvedDescription of MotionLikely Low-Energy States
τ₁C₂-C₁-C₇=O₈Rotation of the pentafluorophenyl ring relative to the keto group.Planar or near-planar orientations to minimize steric clash.
τ₂O₈=C₇-C₉=O₁₀Rotation between the two carbonyl groups.Likely prefers a gauche or anti arrangement to reduce dipole-dipole repulsion.
τ₃C₉-O₁₁-HRotation of the carboxylic acid proton.cis (~0°) and trans (~180°) conformers.

Prediction of Spectroscopic Parameters and Validation with Experimental Data for this compound and its Adducts

A crucial application of computational chemistry is the prediction of spectroscopic properties, which serves as a powerful tool for structure elucidation and validation. youtube.com DFT calculations can accurately predict various spectra, including Nuclear Magnetic Resonance (NMR) and Infrared (IR). arxiv.org

NMR Spectroscopy: The prediction of NMR chemical shifts is a standard computational task. nih.govacs.org Using the Gauge-Including Atomic Orbital (GIAO) method on a DFT-optimized geometry, one can calculate the nuclear shielding tensors for each atom. nih.gov These are then converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane) calculated at the same level of theory. This is particularly valuable for complex molecules or those containing heteroatoms like fluorine. Predicting ¹⁹F NMR shifts is a specialized area where DFT methods have been benchmarked to achieve high accuracy, which is essential for a perfluorinated compound like this one. rsc.org Discrepancies between predicted and experimental spectra can help identify incorrect structural assignments. nih.gov

IR Spectroscopy: Frequency calculations, performed after geometry optimization, yield the vibrational modes of the molecule. Each mode has a corresponding frequency and intensity, which can be plotted to generate a theoretical IR spectrum. It is standard practice to apply a scaling factor to the calculated frequencies to correct for approximations in the computational method and the neglect of anharmonicity, leading to better agreement with experimental spectra. arxiv.org For this compound, this would allow for the unambiguous assignment of key vibrational bands, such as the C=O stretches of the ketone and carboxylic acid, and the C-F stretching modes.

Table 4: Illustrative Comparison of Predicted and Experimental Spectroscopic Data for this compound

ParameterHypothetical Predicted ValueHypothetical Experimental ValueAssignment
¹H NMR Shift (ppm)11.511.8Carboxylic acid proton (-COOH)
¹³C NMR Shift (ppm)185.2184.5Ketone carbonyl (C=O)
165.8166.2Carboxyl carbon (-COOH)
145-135144-136Pentafluorophenyl carbons (C-F)
¹⁹F NMR Shift (ppm)-143.0-142.5ortho-Fluorines
-154.5-154.1para-Fluorine
-162.8-162.3meta-Fluorines
IR Frequency (cm⁻¹)1785 (scaled)1780Ketone C=O stretch
1740 (scaled)1735Carboxylic acid C=O stretch

Future Research Directions and Unexplored Avenues for Oxo Pentafluorophenyl Acetic Acid

Oxo-pentafluorophenyl-acetic acid, a molecule possessing a unique combination of a reactive α-keto acid moiety and an electron-deficient pentafluorophenyl ring, stands as a promising yet underexplored building block in synthetic chemistry. The distinct electronic properties conferred by the perfluorinated aromatic system significantly influence the reactivity of the adjacent carbonyl groups, opening up new avenues for research and application. This article explores potential future research directions for this compound, focusing on its integration into catalysis, supramolecular chemistry, complex molecule synthesis, and sustainable chemical processes.

Q & A

Q. What are the critical safety considerations when handling oxo-pentafluorophenyl-acetic acid in laboratory settings?

Category: Basic (Safety Protocols) Answer: Safety protocols must address its potential carcinogenicity and mutagenicity based on regulatory classifications. For example, if the compound contains ≥0.1% of carcinogenic components (e.g., perfluoroalkyl impurities), it falls under IARC, ACGIH, and OSHA guidelines for carcinogen handling . Methodological steps include:

  • Use of fume hoods and PPE (gloves, goggles) to prevent inhalation or dermal exposure.
  • Regular monitoring of workplace air quality for volatile derivatives.
  • Proper waste disposal to avoid environmental contamination, though ecological toxicity data are currently limited .

Q. How can researchers optimize derivatization methods for analyzing this compound in biological matrices?

Category: Basic (Analytical Chemistry) Answer: Derivatization with pentafluorobenzyloxylamine (PFBOA) at pH < 2 stabilizes oxo-acids and simplifies chromatograms by reducing peak overlap (e.g., separating 2-oxoglutarate derivatives). Key steps:

  • Simultaneously add PFBOA and HCl during sample preparation to enhance reaction efficiency.
  • Validate the method using internal standards to account for matrix effects, as 33% of ERNDIM labs omit oximation, leading to variability in detecting metabolites like succinyl acetone .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported toxicity data for this compound derivatives?

Category: Advanced (Data Interpretation) Answer: Discrepancies often arise from impurities (e.g., perfluorooctanoic acid isomers) or methodological variability. Approaches include:

  • Purity assessment: Use GC-MS or LC-HRMS to quantify trace impurities (e.g., PFBA, PFHpS) that may confound toxicity results .
  • Dose-response standardization: Align experimental models (in vitro vs. in vivo) with OECD guidelines to ensure comparability. For example, liver enzyme studies (ALT/AST) should control for confounding variables like coexposure to other PFAS .
  • Meta-analysis frameworks: Apply systematic review criteria (e.g., PRISMA) to aggregate longitudinal studies, as done for PFOA hepatotoxicity .

Q. How can mechanistic studies elucidate the compound’s interaction with cellular targets?

Category: Advanced (Molecular Mechanisms) Answer: Combine computational and experimental methods:

  • Molecular docking: Predict binding affinity to nuclear receptors (e.g., PPAR-γ) using software like AutoDock Vina. Validate with competitive binding assays.
  • Metabolomic profiling: Use stable isotope tracing (e.g., ¹³C-labeled acetic acid) to track incorporation into metabolic pathways.
  • Gene expression analysis: Apply RNA-seq to identify upregulated pathways (e.g., oxidative stress response) in HepG2 cells exposed to the compound .

Q. What are the challenges in quantifying environmental persistence of this compound, and how can they be mitigated?

Category: Advanced (Environmental Chemistry) Answer: Limited data on biodegradation and bioaccumulation require innovative approaches:

  • High-resolution mass spectrometry (HRMS): Detect transformation products (e.g., perfluorinated aldehydes) in soil/water samples.
  • Microcosm studies: Simulate environmental conditions (pH, microbial activity) to measure half-life.
  • QSAR modeling: Predict persistence using structural analogs (e.g., perfluorooctanoic acid) while accounting for fluorine substitution patterns .

Methodological Resources

  • For safety protocols: Refer to OSHA and IARC guidelines for handling fluorinated carcinogens .
  • For analytical optimization: Follow ERNDIM proficiency testing criteria for derivatization .
  • For meta-analyses: Use PubMed/EMBASE search strategies with Boolean terms (e.g., "(PFOA OR perfluorooctanoic acid) AND (liver enzyme*)") to ensure comprehensive literature coverage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.